molecular formula C18H19NOS B1221583 Tolindate CAS No. 27877-51-6

Tolindate

Cat. No.: B1221583
CAS No.: 27877-51-6
M. Wt: 297.4 g/mol
InChI Key: ANJNOJFLVNXCHT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Fuberidazole can be synthesized through the condensation of o-phenylenediamine with furfural. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the benzimidazole ring .

Industrial Production Methods: In industrial settings, the production of fuberidazole involves similar synthetic routes but on a larger scale. The process includes the purification of the final product through recrystallization or other separation techniques to achieve high purity levels required for its use as a fungicide .

Chemical Reactions Analysis

Types of Reactions: Fuberidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological activities and applications .

Mechanism of Action

Fuberidazole exerts its effects by inhibiting the assembly of beta-tubulin during mitosis, which disrupts cell division and leads to the death of fungal cells. This mechanism is similar to other benzimidazole fungicides, where the compound binds to microtubule proteins, preventing their polymerization and effectively inhibiting fungal growth .

Comparison with Similar Compounds

Fuberidazole’s unique combination of antifungal properties and its specific applications in agriculture make it a valuable compound in the benzimidazole fungicide family.

Properties

CAS No.

27877-51-6

Molecular Formula

C18H19NOS

Molecular Weight

297.4 g/mol

IUPAC Name

O-(2,3-dihydro-1H-inden-5-yl) N-methyl-N-(3-methylphenyl)carbamothioate

InChI

InChI=1S/C18H19NOS/c1-13-5-3-8-16(11-13)19(2)18(21)20-17-10-9-14-6-4-7-15(14)12-17/h3,5,8-12H,4,6-7H2,1-2H3

InChI Key

ANJNOJFLVNXCHT-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N(C)C(=S)OC2=CC3=C(CCC3)C=C2

Canonical SMILES

CC1=CC(=CC=C1)N(C)C(=S)OC2=CC3=C(CCC3)C=C2

Key on ui other cas no.

27877-51-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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